molecular formula C28H31N3O6 B010687 苯尼地平 CAS No. 105979-17-7

苯尼地平

货号 B010687
CAS 编号: 105979-17-7
分子量: 505.6 g/mol
InChI 键: QZVNQOLPLYWLHQ-ZEQKJWHPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benidipine is a dihydropyridine calcium channel blocker with a broad range of effects, including antihypertensive and antianginal activities. It inhibits calcium influx through L-type voltage-dependent calcium channels, contributing to its therapeutic actions. Additionally, it is known for its renoprotective and cardioprotective effects, largely attributed to its ability to enhance nitric oxide (NO) release, thereby ameliorating endothelial dysfunction and inhibiting endothelial injury induced by agents like lysophosphatidylcholine (lysoPC), a component of oxidized low-density lipoproteins ((Matsubara et al., 2006); (Yao et al., 2006)).

Synthesis Analysis

The synthesis of benidipine hydrochloride involves complex chemical processes that ensure the drug's purity and efficacy. Process-related impurities have been thoroughly identified, synthesized, and characterized, allowing for the refinement of the synthetic process and ensuring the drug's high purity. The synthesis process also involves the control of potential impurities, such as 1-benzylpiperidin-3-ol, which is carefully monitored and controlled to meet pharmaceutical standards ((Atici & Karlığa, 2015)).

Molecular Structure Analysis

Benidipine's molecular structure features dihydropyridine as its core component, which plays a critical role in its mechanism of action as a calcium channel blocker. The drug's specific interaction with calcium channels, including its stereochemistry, contributes to its effectiveness and selectivity in targeting cardiovascular issues without significant side effects related to its molecular structure ((Li et al., 2018)).

Chemical Reactions and Properties

Benidipine's chemical properties, including its reactivity and stability, are fundamental to its pharmacological effects. Its interaction with reactive oxygen species (ROS) and its antioxidant activity are significant, as these properties contribute to its ability to reduce oxidative stress and endothelial injury, key factors in cardiovascular diseases ((Matsubara & Hasegawa, 2005)).

Physical Properties Analysis

Benidipine's physical properties, such as solubility and stability, are crucial for its pharmacokinetic profile and clinical efficacy. Its solubilization in organic solvents and interaction with polymers are studied to enhance its delivery and therapeutic effects ((Suzuki et al., 1996)).

Chemical Properties Analysis

The chemical properties of benidipine, including its binding affinity and interaction with cellular targets such as calcium channels and mineralocorticoid receptors, underscore its multifaceted pharmacological actions. Its ability to inhibit aldosterone-induced mineralocorticoid receptor activation further elucidates the broad spectrum of its cardiovascular protective effects ((Kosaka et al., 2010)).

科学研究应用

  1. 内皮保护:苯尼地平通过刺激一氧化氮释放来抑制溶血卵磷脂酰胆碱诱导的内皮损伤,这可能有助于改善内皮功能 (Matsubara, Yao, & Hasegawa, 2006).

  2. 氧化应激减少:它抑制多形核白细胞中活性氧的产生和高血压大鼠中的氧化应激,显示出在高血压管理中的潜在益处 (Matsubara 等人,2008).

  3. 预防心血管疾病:苯尼地平可能有助于保护内皮细胞,并通过增加内皮祖细胞的分化来改善缺血损伤后的预后 (Ando 等人,2006).

  4. 肾损伤保护:在缺血性急性肾衰竭大鼠中发现它可以抑制细胞凋亡,表明对肾损伤有保护作用 (Yao 等人,2000).

  5. 醛固酮产生抑制:苯尼地平抑制人肾上腺皮质细胞中负责醛固酮产生的 T 型 Ca2+ 通道,表明在调节激素水平中具有潜在作用 (Akizuki 等人,2008).

  6. 气道平滑肌松弛:该药物可以松弛预先收缩的气道平滑肌,表明在以气道平滑肌过度收缩为特征的疾病中可能具有治疗应用 (Yang 等人,2019).

  7. 成骨细胞增殖:它在体外促进成骨细胞增殖和成骨分化,表明其在骨骼健康中,以及可能在治疗与骨密度和强度相关的疾病中的潜在作用 (Wang 等人,2014).

  8. 心脏保护和肾脏保护作用:苯尼地平具有心脏保护、肾脏保护、抗氧化和一氧化氮生成作用,这在高血压的联合治疗中是有益的 (Yao, Nagashima, & Miki, 2006).

  • 预防不孕:它已显示出预防卵巢缺血再灌注损伤并减少大鼠不孕的有效性 (Unlubilgin 等人,2017).

  • 高血压联合治疗:苯尼地平与血管紧张素受体拮抗剂联合使用可降低慢性肾病高血压患者的尿蛋白排泄 (Abe 等人,2010).

  • 心脏重塑抑制:它抑制因压力过载引起的心脏重塑,部分通过作用于一氧化氮信号通路 (Liao 等人,2005).

  • 动脉粥样硬化治疗:苯尼地平可能具有抗炎特性,有益于治疗动脉粥样硬化 (Matsubara & Hasegawa, 2004).

  • 预防心血管事件:苯尼地平与血管紧张素受体拮抗剂、β-受体阻滞剂或噻嗪类利尿剂联合使用,可有效预防心血管事件并达到目标血压 (Matsuzaki 等人,2011).

  • 区域性血流改善:它增加肾脏和心脏的区域性血流,这有助于降低血压 (Harashima 等人,1994).

  • 抗癫痫和神经保护作用:苯尼地平具有显着的抗癫痫功效,并提供神经保护,尤其与丙戊酸联合使用时 (Kocak 等人,2021).

  • 微血管重塑:它对微血管重塑有影响,并改善高血压条件下的冠状动脉血流储备 (Kobayashi 等人,1997).

  • 代谢表征:苯尼地平的代谢与 CYP3A 活性相关,主要由人肝微粒体中的 CYP3A4 和 CYP3A5 酶介导 (Yoon 等人,2007).

  • 合成和表征:苯尼地平盐酸盐被合成用于商业用途,作为一种高纯度的药物物质,其过程包括杂质识别、合成和表征 (Atici & Karlığa, 2015).

  • 药代动力学-药效学建模:药代动力学-药效学 (PK-PD) 建模有助于描述苯尼地平的血浆浓度与其心血管效应之间的关系 (Yun 等人,2005).

  • 属性

    IUPAC Name

    5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QZVNQOLPLYWLHQ-ZEQKJWHPSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C28H31N3O6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID0022648
    Record name Benidipene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID0022648
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    505.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Solubility

    <1 mg/ml
    Record name Benidipine
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB09231
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

    Mechanism of Action

    Benidipine is a tripe calcium channel inhibitor by inhibiting L, N and T type calcium channel. It presents a very long-lasting activity that can be explained by its high affinity for cell membranes from the DHP binding site; this characteristic indicated a long-lasting pharmacological activity of benidipine. The additional property of benidipine is the vascular selectivity towards peripheral blood vessels.
    Record name Benidipine
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB09231
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

    Product Name

    Benidipine

    CAS RN

    105979-17-7
    Record name Benidipine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=105979-17-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Benidipine [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105979177
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Benidipine
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB09231
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Benidipene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID0022648
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name BENIDIPINE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G9T91JS7E
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Melting Point

    >193ºC
    Record name Benidipine
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB09231
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Benidipine
    Reactant of Route 2
    Reactant of Route 2
    Reactant of Route 2
    Benidipine
    Reactant of Route 3
    Reactant of Route 3
    Benidipine
    Reactant of Route 4
    Reactant of Route 4
    Reactant of Route 4
    Benidipine
    Reactant of Route 5
    Reactant of Route 5
    Benidipine
    Reactant of Route 6
    Reactant of Route 6
    Reactant of Route 6
    Benidipine

    Citations

    For This Compound
    4,590
    Citations
    K Yao, K Nagashima, H Miki - Journal of pharmacological sciences, 2006 - jstage.jst.go.jp
    … In addition, benidipine showed reliable antihypertensive, renoprotective effects if … benidipine is an useful calcium channel blocker in combination therapy for hypertension. Benidipine …
    Number of citations: 104 www.jstage.jst.go.jp
    CL Bellera, DE Balcazar, MC Vanrell… - European journal of …, 2015 - Elsevier
    … of approved drugs clofazimine, benidipine and saquinavir as … to move clofazimine and benidipine into preclinical phase, in … and benidipine as candidate treatments for Chagas disease. …
    Number of citations: 70 www.sciencedirect.com
    N Kobayashi, K Kobayashi, K Hara… - American journal of …, 1999 - academic.oup.com
    We evaluated the effects of long-term treatment with benidipine, a long-acting calcium antagonist, on endothelial cell-type nitric oxide synthase (eNOS) activity and eNOS mRNA …
    Number of citations: 91 academic.oup.com
    M Abe, K Okada, N Maruyama… - Expert Opinion on …, 2010 - Taylor & Francis
    Aims: Benidipine, an L-/T-type calcium channel blocker, dilates renal efferent and afferent arterioles and reduces glomerular pressure; therefore, it may exert renoprotective effects. We …
    Number of citations: 25 www.tandfonline.com
    M Abe, K Okada, N Maruyama, S Matsumoto… - Hypertension …, 2011 - nature.com
    Benidipine inhibits both L-and T-type Ca channels, and has been shown to dilate the efferent arterioles as effectively as the afferent arterioles. In this study, we conducted an open-label …
    Number of citations: 59 www.nature.com
    Y Tomino - Current hypertension reviews, 2013 - ingentaconnect.com
    … of benidipine, a calcium channel blocker (CCB) developed in Japan, are reviewed herein. Benidipine has a … Benidipine dilates glomerular afferent and efferent arterioles equally through …
    Number of citations: 20 www.ingentaconnect.com
    S Nomura, A Shouzu, S Omoto, M Nishikawa… - Journal of human …, 2005 - nature.com
    … long-term benidipine treatment on … Benidipine, 4 mg/day, was administered for 6 months; there were no other changes in any of the patients pharmacologic regimens during benidipine …
    Number of citations: 65 www.nature.com
    M Yamamoto, Y Gotoh, Y Imaizumi… - British journal of …, 1990 - Wiley Online Library
    … by both lOnM benidipine and 100nm nifedipine. The block of Ic. by benidipine strongly depended … the removal of benidipine-induced block after withdrawal of the drug. Effects of 10nm …
    Number of citations: 37 bpspubs.onlinelibrary.wiley.com
    HR Liu, F Gao, L Tao, WL Yan, E Gao… - British journal of …, 2004 - Wiley Online Library
    Considerable evidence indicates that calcium plays a critical role in apoptosis. We have previously shown that benidipine, a vasodilatory calcium channel blocker, attenuates …
    Number of citations: 38 bpspubs.onlinelibrary.wiley.com
    M Matsubara, K Hasegawa - Atherosclerosis, 2005 - Elsevier
    … However, benidipine did not suppress … of benidipine may be responsible for its ability to inhibit ROS production, resulting in reduced activation of caspase-3/7. In conclusion, benidipine …
    Number of citations: 76 www.sciencedirect.com

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。